molecular formula C8H5ClN2O B175815 7-Chloro-1,8-naphthyridin-2-ol CAS No. 15944-34-0

7-Chloro-1,8-naphthyridin-2-ol

Cat. No. B175815
CAS RN: 15944-34-0
M. Wt: 180.59 g/mol
InChI Key: VOFMYNBQUTUEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a heterocyclic compound, specifically a derivative of naphthyridine .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 7-Chloro-1,8-naphthyridin-2-ol, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . In one method, the reaction of 2-Amino-7-chloro-1,8-naphthyridine with phthalic anhydride leads to the corresponding phthalimide. Selective reduction of one of the imide carbonyl groups gives the corresponding alcohol .


Molecular Structure Analysis

The molecular structure of 7-Chloro-1,8-naphthyridin-2-ol is characterized by the presence of a naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other contains two nitrogen atoms .


Physical And Chemical Properties Analysis

7-Chloro-1,8-naphthyridin-2-ol has a molecular weight of 180.59 . Other physical and chemical properties such as melting point, boiling point, and solubility are not well-documented.

Scientific Research Applications

Catalytic Amidation Processes The catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides bearing functional groups has been explored, leading to the synthesis of symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines. This process highlights the functional group tolerance and the potential of these compounds in creating complex molecular architectures (G. Ligthart et al., 2006).

Microwave-assisted Synthesis A microwave-assisted synthesis method for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been developed, which serves as an important intermediate for the preparation of naphthyridone derivatives with broad biological activities. This method reduces reaction time and steps, demonstrating the compound's relevance in medicinal chemistry (S. Leyva-Ramos et al., 2017).

Chemical Complex Formation Research into the synthesis and characterization of Cu(I) and Pb(II) complexes containing new tris(7-naphthyridyl)methane derivatives has been conducted, providing insights into structural, spectroscopic, and geometric aspects. These studies suggest potential applications in materials science and coordination chemistry (X. Gan et al., 2011).

Antioxidant Properties Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol have been investigated for their antioxidant properties in lipid membranes and low-density lipoproteins. These studies reveal the potential of these compounds in biomedical applications, particularly for their peroxyl radical trapping activity and their ability to inhibit oxidation processes (Tae-gyu Nam et al., 2007).

Efflux Pump Inhibition The inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains has been evaluated. This research points to the potential use of these compounds in combating antibiotic resistance by inhibiting efflux mechanisms that expel antibiotics from bacterial cells (C. D. M. Oliveira-Tintino et al., 2020).

properties

IUPAC Name

7-chloro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMYNBQUTUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535797
Record name 7-Chloro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,8-naphthyridin-2-ol

CAS RN

15944-34-0
Record name 7-Chloro-1H-[1,8]naphthyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15944-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,8-naphthyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.